molecular formula C10H20 B1669984 5-Decene CAS No. 19689-19-1

5-Decene

Cat. No. B1669984
CAS RN: 19689-19-1
M. Wt: 140.27 g/mol
InChI Key: UURSXESKOOOTOV-KTKRTIGZSA-N
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Description

5-Decene is an organic compound that falls under the category of alkenes . It is represented by the formula C10H20, which signifies it consists of ten carbon © atoms and twenty hydrogen (H) atoms . It exhibits different structural forms, or isomers, due to the double bond’s position within the molecule .


Synthesis Analysis

5-Decene is primarily produced through a process known as oligomerization . The oligomerization of ethylene, a smaller alkene, is the most common method of producing decene on an industrial scale . In this process, multiple ethylene molecules combine to form the larger alkene . Catalysts such as phosphoric acid are commonly employed in the oligomerization process to increase its efficiency . An improved synthesis of 5-decenyl acetate involves the self-metathesis of 1-hexene to 5-decene in the presence of Grubbs’ catalyst .


Molecular Structure Analysis

The molecular structure of 5-Decene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 5-Decene molecule contains a total of 29 bonds . There are 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, and 1 double bond . The 3D chemical structure image of 5-Decene is based on the ball-and-stick model .


Chemical Reactions Analysis

5-Decene, being an alkene, can undergo various types of reactions. One of the most common reactions is the addition of bromine, a type of electrophilic addition reaction . In industry, 5-Decene is often used as an intermediate in the manufacture of several polyalphaolefin synthetic lubricants .


Physical And Chemical Properties Analysis

5-Decene is a colorless liquid under standard temperature and pressure conditions . It has a high boiling point and density compared to lower alkenes . It is less reactive than smaller alkenes but more reactive than the corresponding alkane, decane . The molecular weight of decene is about 140.27 g/mol . It has a boiling point of approximately 170°C (338°F) and a density of about 0.73 g/cm3 at 20°C .

Scientific Research Applications

Olefin Metathesis

The role of 5-Decene in olefin metathesis has been studied, revealing its dependence on the presence of organic additives containing heteroatom functional groups. This research, conducted by Nishiguchi, Fukuzumi, and Sugisaki (1981), explored the metathesis of 2-heptene catalyzed by WCl_6−SnBu_4, highlighting how additives can influence the yield of 5-Decene and other products (Nishiguchi, Fukuzumi, & Sugisaki, 1981).

Hydroformylation

In a study by Horváth et al. (1998), the hydroformylation of 1-decene, a process relevant to 5-Decene chemistry, was investigated using a fluorous-soluble modified rhodium catalyst. This research provides insights into the efficiency and kinetics of such reactions, contributing to the broader understanding of hydroformylation in industrial chemistry (Horváth et al., 1998).

Polymerization

Research by Schulze and Klemm (1995) on the copolymerization of cyclic ketenacetals, including compounds structurally related to 5-Decene, highlights the material properties achievable through various polymerization techniques. This study is pivotal in understanding the application of 5-Decene and related compounds in polymer science (Schulze & Klemm, 1995).

Catalysis

The work of Zhang and Kozmin (2005) on gold-catalyzed assembly of heterobicyclic systems, including compounds akin to 5-Decene, showcases the versatility and efficiency of gold catalysis in creating complex molecular structures, which could be relevant to the synthesis and manipulation of 5-Decene derivatives (Zhang & Kozmin, 2005).

Oxidation Kinetics

A study focused on the oxidation of decene isomers, including 5-Decene, was conducted by Fridlyand et al. (2015), providing valuable data on the reactivity and intermediate species formation in high-pressure conditions. This research is crucial for understanding the oxidative behavior of long-chain alkenes like 5-Decene (Fridlyand et al., 2015).

Safety And Hazards

5-Decene is known to cause skin irritation and serious eye damage upon contact . Prolonged or repeated exposure to 5-Decene might result in skin dryness or cracking . In case of fire, 5-Decene can release harmful gases . Therefore, safety procedures such as wearing protective clothing and eye protection are strongly recommended when handling 5-Decene .

Future Directions

The future directions of 5-Decene largely depend on the advancements in the field of organic chemistry and the demand for its derivatives in various industries. As an important raw material in the production of detergents, surfactants, and lubricants, the demand for 5-Decene is expected to rise . Moreover, with the continuous development of new synthesis methods and catalysts, the production efficiency of 5-Decene could be further improved.

Relevant Papers

Several papers have been published on 5-Decene. One paper discusses the thermochemistry of long chain olefin isomers during hydroformylation . Another paper presents the continuous photochemical benzylic bromination using in situ generated Br2 . A third paper investigates the effect of the molecular structure of feedstock on the cracking reaction of C10 hydrocarbons to ethylene and propylene over H-ZSM-5 zeolite .

properties

IUPAC Name

dec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSXESKOOOTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864063
Record name 5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Decene

CAS RN

19689-19-1
Record name 5-Decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19689-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dec-5-ene
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Record name 5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dec-5-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
A Tekawade, T Xie, MA Oehlschlaeger - Energy & Fuels, 2017 - ACS Publications
… In the present study, we report spray ignition delay times for 1-decene and trans-5-decene in ambient air at initial conditions of 620–820 K and 1.0 and 2.14 MPa. Data for n-decane for …
Number of citations: 19 pubs.acs.org
F Sondheimer, R Wolovsky… - Journal of the American …, 1961 - ACS Publications
… allenylmagnesium bromide (II) yields Zra?is-5-decene-l,9diyne (III) as well as the alienes l,2,5-… The compound of choice was the previously unknown trans5-decene-1,9-diyne (III), which …
Number of citations: 40 pubs.acs.org
A Fridlyand, SS Goldsborough, K Brezinsky… - Proceedings of the …, 2015 - Elsevier
… No difference in experimental results was observed between cis-5-decene and trans-5-decene, highlighting the insignificance of the configurations at the conditions explored here. …
Number of citations: 36 www.sciencedirect.com
WF Bailey, MR Luderer, DP Uccello… - The Journal of Organic …, 2010 - ACS Publications
… -5-decene and (Z)-5-decene (2) were prepared in analogous fashion. (3) At the outset it should be noted that (E)-5-bromo-5-decene (… of the 5-bromo-5-decene used in this study ranged …
Number of citations: 7 pubs.acs.org
OA Nedergaard, DB Taylor - Journal of Medicinal Chemistry, 1967 - ACS Publications
Method B is identical with method A except that chloroform is used as the reaction solvent instead of absolute ethanol. Method C.—A mixture of 0.10 mole of orthoester, 0.10 mole of i3-…
Number of citations: 2 pubs.acs.org
VI Bykov, TA Butenko, EB Petrova, ES Finkelshtein - Tetrahedron, 1999 - Elsevier
… The starting was used, only Z-5-decene as an impurity has … Ethenolysis of 1,5-cyclooctadiene 33,6 Therefore, Z-5-decene did not … mixture of 3, 4 and 5-decene. Perhaps it is mixture was …
Number of citations: 34 www.sciencedirect.com
MO Brimeyer, A Mehrota, S Quici… - The Journal of …, 1980 - ACS Publications
… The conversion is highly stereospecific as evidenced by the fact that frans-5-decene oxide and cts-5-decene oxide afford only the corresponding trans and cis episulfides, respectively. …
Number of citations: 81 pubs.acs.org
MR Kholghy, J Weingarten, AD Sediako, J Barba… - Proceedings of the …, 2017 - Elsevier
… Laminar coflow diffusion flames of 5-decene, 1-decene, n-… in the 1-decene, and 5-decene flames compared to the n-… particle number density of the 5-decene flame compared to 1-…
Number of citations: 46 www.sciencedirect.com
AA Presto, NM Donahue - The Journal of Physical Chemistry A, 2004 - ACS Publications
… The linear alkenes used in this study (TME and trans-5-decene) exhibited pressure-dependent OH yields consistent with theory and previous experimental observations. The OH yields …
Number of citations: 80 pubs.acs.org
E Grosjean, D Grosjean - International journal of chemical …, 1996 - Wiley Online Library
… For trans-5-decene, only a lower limit for the reaction rate constant could be calculated due … Figure 1 suggests that alkenes with 2 C, n-alkyl substituents (4-octene and 5-decene) are …
Number of citations: 32 onlinelibrary.wiley.com

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